molecular formula C4H4Br2Cl2 B12666939 2,3-Dibromo-1,4-dichlorobut-2-ene CAS No. 36038-57-0

2,3-Dibromo-1,4-dichlorobut-2-ene

Cat. No.: B12666939
CAS No.: 36038-57-0
M. Wt: 282.79 g/mol
InChI Key: HQBBIQIXNMQZMP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-1,4-dichlorobut-2-ene is an organohalogen compound with the molecular formula C4H4Br2Cl2 It is characterized by the presence of both bromine and chlorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-1,4-dichlorobut-2-ene can be synthesized through the halogenation of butadiene. One common method involves the addition of bromine and chlorine to butadiene in a controlled environment. For instance, butadiene can be reacted with bromine and chlorine in the presence of a solvent like dichloromethane at low temperatures to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the efficiency of the halogenation process. This method allows for better control over the reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,4-dichlorobut-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of butadiene derivatives.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used to replace bromine atoms with iodine.

    Elimination: Strong bases like potassium hydroxide in ethanol can facilitate the elimination of hydrogen halides.

    Addition: Electrophilic reagents such as hydrogen halides can add across the double bond.

Major Products Formed

    Substitution: Products like 2,3-diiodo-1,4-dichlorobut-2-ene.

    Elimination: Formation of butadiene derivatives.

    Addition: Formation of tetrahalogenated butanes.

Scientific Research Applications

2,3-Dibromo-1,4-dichlorobut-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3-Dibromo-1,4-dichlorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobut-2-ene: Another halogenated butene with similar reactivity but different halogenation pattern.

    2,3-Dibromo-1,4-dichlorobut-2-ene: A closely related compound with a different halogenation pattern.

Uniqueness

This compound is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .

Properties

CAS No.

36038-57-0

Molecular Formula

C4H4Br2Cl2

Molecular Weight

282.79 g/mol

IUPAC Name

(E)-2,3-dibromo-1,4-dichlorobut-2-ene

InChI

InChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+

InChI Key

HQBBIQIXNMQZMP-ONEGZZNKSA-N

Isomeric SMILES

C(/C(=C(/CCl)\Br)/Br)Cl

Canonical SMILES

C(C(=C(CCl)Br)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.